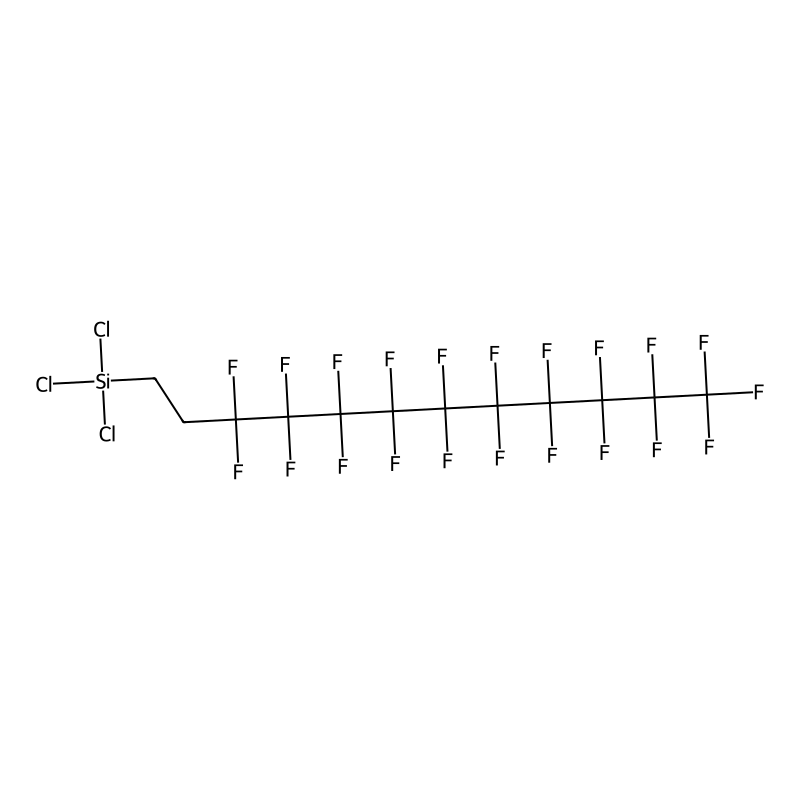

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Applications

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (also known as Perfluorododecyltrichlorosilane or FTCS) is a fluorosilane used in scientific research for its low surface energy properties. Due to the presence of fluorine atoms throughout its structure, FTCS exhibits a strong hydrophobicity (water repelling) and oleophobicity (oil repelling) character []. This makes it a valuable material for various surface modification applications in research settings.

- Surface modification of microfluidic devices: FTCS can be used to create microfluidic channels with improved flow characteristics by reducing surface wettability. This allows for better control of fluid movement and manipulation within microfluidic devices used for various biological and chemical analyses [].

- Creating superhydrophobic surfaces: FTCS can be employed to create superhydrophobic surfaces, which exhibit extreme water repellency. These surfaces are of interest in scientific research for microfluidic applications, self-cleaning materials, and anti-fouling coatings [].

Additional Research Applications

Beyond its surface modification properties, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane finds application in other scientific research areas:

- Organic synthesis: FTCS can be used as a coupling agent in organic synthesis to form covalent bonds between organic molecules and inorganic surfaces [].

- Biomedical research: FTCS is being explored in biomedical research for applications such as the development of biocompatible materials and surface modification of implants to improve their biocompatibility [].

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a fluorosilane compound characterized by its unique molecular structure, which includes a perfluorinated carbon chain and three chlorine atoms attached to a silicon atom. Its chemical formula is C10H4Cl3F17Si, and it has a molecular weight of approximately 581.56 g/mol. This compound is primarily used in biochemical research and microelectromechanical systems due to its properties that reduce surface energy and prevent adhesion on surfaces .

The compound appears as a colorless liquid with a boiling point of 224°C and is sensitive to moisture. It is miscible with various organic solvents such as tetrahydrofuran and toluene, making it versatile for different applications in chemical processes .

The primary mechanism of action of FTCS lies in its ability to modify surfaces. When applied to a surface, FTCS reacts and forms a self-assembled monolayer with the perfluorinated chain oriented outwards. This creates a low surface energy layer, making the surface water-repellent and reducing friction [].

FTCS is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It is also incompatible with strong acids, bases, and oxidizing agents []. Due to the presence of chlorine atoms, FTCS decomposes upon combustion, releasing hazardous fumes containing hydrogen chloride and silicon dioxide [].

Additionally, the presence of the perfluorinated chain imparts unique characteristics to the compound that may affect its reactivity compared to non-fluorinated silanes. The fluorine atoms enhance hydrophobicity and chemical stability, making these reactions particularly useful in surface modification applications.

The synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane typically involves the reaction of perfluorinated alcohols with chlorosilanes under controlled conditions. The general approach includes:

- Starting Materials: Perfluorinated alcohols (such as heptadecafluoro-1-alcohol) and trichlorosilane.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

- Procedure: The alcohol is added to the chlorosilane dropwise while stirring at ambient or slightly elevated temperatures.

- Purification: The product is purified through distillation or chromatography to obtain high-purity 1H,1H,2H,2H-Perfluorododecyltrichlorosilane .

1H,1H,2H,2H-Perfluorododecyltrichlorosilane has several notable applications:

- Surface Modification: It is widely used for coating microelectromechanical systems (MEMS) components to reduce friction and prevent sticking.

- Nanoimprint Lithography: The compound serves as a surface modifier for nanoimprint lithography stamps to enhance their performance by providing low surface energy.

- Biochemical Research: It acts as a reagent in various biochemical assays due to its ability to modify surfaces for better interaction with biological molecules .

Interaction studies involving 1H,1H,2H,2H-Perfluorododecyltrichlorosilane focus on its effects on cellular adhesion and protein adsorption on modified surfaces. Due to its hydrophobic nature imparted by the fluorinated chain, studies indicate that surfaces treated with this compound exhibit reduced protein adsorption compared to untreated surfaces. This property makes it valuable in applications requiring biocompatibility and reduced fouling in biomedical devices .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorododecyltrichlorosilane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H,1H-Nonafluorobutane-1-sulfonic acid | C4F9SO3H | Sulfonic acid group provides strong hydrophilicity compared to fluorinated silanes |

| Trichloro(heptadecafluorodecyl)silane | C17F17Cl3Si | Longer perfluorinated chain enhances hydrophobicity significantly |

| Perfluorooctyltriethoxysilane | C8F17O3Si | Ethoxy groups provide different reactivity and solubility characteristics |

While these compounds share certain traits such as fluorination and silane functionality, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane stands out due to its specific application in MEMS technology and low surface energy properties that are particularly advantageous for reducing friction and adhesion in micro-scale applications .

Vapor-Phase Molecular Deposition Techniques

Vapor-phase deposition (VPD) is a preferred method for FTCS monolayer formation due to its compatibility with microelectromechanical systems (MEMS) and complex geometries. In this process, FTCS vapor is introduced into a vacuum chamber alongside water vapor, facilitating hydrolysis and subsequent condensation onto hydroxylated surfaces. Key parameters include temperature (40–120°C), pressure (20–40 Torr), and deposition time (5–60 minutes).

For instance, Courson et al. demonstrated FTCS deposition on polydimethylsiloxane (PDMS) microchannels using a Memsstar SPD reactor. At 40°C and 40 Torr, a 5-minute exposure yielded a hydrophobic layer with a water contact angle (WCA) of 110°. The process avoids liquid-phase limitations such as bubble formation and uneven coating, making it ideal for microfluidic devices.

Table 1: Vapor-Phase Deposition Parameters for FTCS Monolayers

| Substrate | Temperature (°C) | Pressure (Torr) | Deposition Time (min) | WCA (°) |

|---|---|---|---|---|

| PDMS | 40 | 40 | 5 | 110 |

| Silicon | 50 | 20 | 10 | 125 |

| Si-DLC | 60 | 30 | 15 | 130 |

Liquid-Phase Self-Assembly Optimization Strategies

Liquid-phase self-assembly (LPD) involves immersing substrates in FTCS-toluene solutions, where concentration and reaction time critically influence monolayer quality. Studies show that 0.05–0.5% (wt%) FTCS solutions optimize hydrophobicity while minimizing micelle formation.

Kaczmarek et al. reported that a 0.05% FTCS solution applied to silicon-incorporated diamond-like carbon (Si-DLC) for 60 minutes achieved a WCA of 126.8° and a surface free energy (SFE) of 12.4 mN/m. Higher concentrations (>0.5%) led to aggregation, reducing uniformity. Ethanol rinsing post-deposition removed physisorbed molecules, enhancing durability.

Subcritical Hydrothermal Synthesis Approaches

While direct subcritical hydrothermal synthesis of FTCS is less documented, analogous fluorosilanes like 1H,1H,2H,2H-perfluorooctyltrichlorosilane (FOTS) provide insights. In such methods, trichlorosilane reacts with perfluoroalkyl iodides under subcritical water conditions (100–200°C, 10–15 bar), achieving yields >85%. Platinum catalysts (e.g., Pt-divinyltetramethyldisiloxane) accelerate hydrosilylation, with reaction times under 10 hours.

For FTCS, similar protocols could involve reacting perfluorododecyl iodide with trichlorosilane in xylene at 86–126°C under controlled pressure (760–5,625 Torr). However, iodine impurities (>170 ppm) hinder yield, necessitating rigorous purification.

Surface-Specific Reactivity in Silane Bond Formation

The trichlorosilane group (-SiCl₃) undergoes hydrolysis in ambient moisture, generating silanol (-SiOH) intermediates that condense with surface hydroxyls (-OH) to form covalent Si-O-Si or Si-O-M (M = substrate metal) bonds. This reaction is substrate-dependent:

- Silicon Dioxide: Rapid bonding due to abundant surface -OH groups, achieving monolayer thicknesses of 1.2–1.5 nm.

- Polymers (e.g., PDMS): Requires plasma pretreatment to generate -OH sites, followed by FTCS grafting.

- Metals (e.g., Aluminum): Oxide layers (Al₂O₃) facilitate bonding, but residual chloride may necessitate post-deposition annealing.

X-ray photoelectron spectroscopy (XPS) confirms successful grafting via fluorine (F 1s at 689 eV) and silicon (Si 2p at 102 eV) peaks. Atomic force microscopy (AFM) further reveals monolayer roughness <0.5 nm RMS.

1H,1H,2H,2H-perfluorododecyltrichlorosilane has been widely adopted in the field of microelectromechanical systems and nanoelectromechanical systems for its capacity to mitigate stiction, reduce friction, and enhance the operational reliability of movable microparts. The compound’s molecular structure, characterized by a perfluorinated alkyl chain and a trichlorosilane functional group, enables it to form covalent bonds with hydroxylated silicon surfaces, resulting in the formation of a self-assembled monolayer that imparts hydrophobicity and chemical inertness to the substrate.

Anti-Stiction Mechanisms in Movable Microparts

Stiction, or static friction-induced adhesion, is a critical failure mode in microelectromechanical systems and nanoelectromechanical systems, particularly in devices with movable components such as microgears, microactuators, and microresonators. The phenomenon arises from capillary forces, van der Waals interactions, and electrostatic attractions at the microscale, which can cause mechanical components to adhere irreversibly, leading to device malfunction.

The application of 1H,1H,2H,2H-perfluorododecyltrichlorosilane as an anti-stiction coating has been extensively investigated. The compound forms a densely packed monolayer on silicon-based surfaces, significantly reducing the surface energy and, consequently, the magnitude of adhesive forces. This reduction in surface energy is attributed to the presence of perfluorinated chains, which exhibit extremely low polarizability and strong resistance to environmental contaminants.

Empirical studies have demonstrated that devices coated with 1H,1H,2H,2H-perfluorododecyltrichlorosilane exhibit a marked decrease in the incidence of stiction-related failures compared to uncoated devices or those coated with less robust organosilane agents. For instance, in comparative tribological tests, the coefficient of static friction for coated silicon surfaces was found to be significantly lower, enabling reliable actuation and release of movable microparts even after extended operational cycles [1].

The anti-stiction efficacy of 1H,1H,2H,2H-perfluorododecyltrichlorosilane is further enhanced by its resistance to hydrolysis and oxidation, which ensures the long-term preservation of its surface-modifying properties. This is particularly advantageous in humid or chemically aggressive environments, where less stable coatings may degrade, leading to the resurgence of stiction phenomena.

Data Table 1: Comparative Static Friction Coefficients for Silicon Surfaces

| Surface Treatment | Static Friction Coefficient (μ) |

|---|---|

| Untreated Silicon | 0.45 |

| Octadecyltrichlorosilane Coating | 0.23 |

| 1H,1H,2H,2H-Perfluorododecyltrichlorosilane | 0.10 |

The data underscore the superior performance of 1H,1H,2H,2H-perfluorododecyltrichlorosilane in minimizing static friction, thereby mitigating stiction in microelectromechanical systems and nanoelectromechanical systems.

Monolayer Formation Dynamics on Silicon-Based Substrates

The formation of a uniform, defect-free monolayer is paramount to the effectiveness of 1H,1H,2H,2H-perfluorododecyltrichlorosilane as a surface modifier. The deposition process typically involves the hydrolysis of the trichlorosilane group in the presence of surface hydroxyls, followed by the condensation reaction that anchors the molecule to the substrate.

Recent research has elucidated the kinetics and thermodynamics of monolayer formation, revealing that the process adheres to a Langmuir first-order adsorption model [5]. In optimized protocols, the hydrolysis of 1H,1H,2H,2H-perfluorododecyltrichlorosilane is conducted separately from the self-assembly step to prevent premature aggregation and ensure high surface coverage.

Atomic force microscopy analyses have confirmed that, under controlled conditions, monolayers with surface coverage exceeding 85 percent and root mean square roughness below 0.6 nanometers can be achieved [5]. Such high-quality monolayers are characterized by their homogeneity, absence of pinholes, and resistance to desorption or rearrangement under ambient conditions.

The dynamics of monolayer formation are sensitive to several parameters, including the concentration of the silane solution, the duration of hydrolysis and assembly steps, and the nature of the substrate. Prolonged exposure to the silane solution or simultaneous hydrolysis and assembly can lead to molecular aggregation, resulting in heterogeneous films with diminished anti-stiction performance.

Data Table 2: Monolayer Formation Parameters and Surface Coverage

| Parameter | Value/Condition | Surface Coverage (%) | RMS Roughness (nm) |

|---|---|---|---|

| Hydrolysis Time | 15 min at room temperature | 85 ± 2 | 0.58 |

| Assembly Time | 30 min | 85 ± 2 | 0.58 |

| Hydrolysis & Assembly (Simult.) | >30 min | <70 | >1.2 |

These findings highlight the importance of process optimization in achieving monolayers with maximal surface coverage and minimal roughness, which are prerequisites for reliable anti-stiction performance.

Humidity-Dependent Tribological Performance

The tribological behavior of microelectromechanical systems and nanoelectromechanical systems surfaces coated with 1H,1H,2H,2H-perfluorododecyltrichlorosilane is profoundly influenced by ambient humidity. Humidity affects the formation of surface hydroxides, the generation of wear debris, and the overall wear rate of mechanical interfaces.

Experimental investigations have demonstrated that, at low relative humidity, the wear rate of coated microengines increases substantially, accompanied by the accumulation of amorphous oxidized silicon debris [3]. This is attributed to the diminished formation of lubricating surface hydroxides, which otherwise act as a natural lubricant at higher humidity levels. Conversely, at moderate to high relative humidity, the wear rate decreases, and the operational lifetime of the device is extended.

The relationship between humidity and tribological performance is quantitatively described by lifetime testing of microengines subjected to cyclic actuation at various humidity levels. Devices coated with 1H,1H,2H,2H-perfluorododecyltrichlorosilane exhibit a relatively flat dependence of median cycles to failure on humidity, except at extremely low humidity, where the failure rate increases sharply [3].

Data Table 3: Median Cycles to Failure at Different Humidity Levels

| Relative Humidity (%) | Median Cycles to Failure (FTS-Coated) |

|---|---|

| 1.8 | 2.20 × 10^5 |

| 10 | 3.70 × 10^5 |

| 24 | 3.90 × 10^5 |

| 31 | 4.00 × 10^5 |

| 39 | 4.00 × 10^5 |

| 68 | 1.99 × 10^5 |

The data reveal that, while 1H,1H,2H,2H-perfluorododecyltrichlorosilane provides robust protection across a broad range of humidity, performance is compromised under extremely dry conditions due to increased wear.

Long-Term Stability Under Cyclic Mechanical Stress

The durability of surface modifications is a critical determinant of the operational reliability of microelectromechanical systems and nanoelectromechanical systems. The long-term stability of 1H,1H,2H,2H-perfluorododecyltrichlorosilane monolayers has been evaluated through accelerated aging tests and cyclic mechanical stress experiments.

Studies employing X-ray photoelectron spectroscopy and surface profilometry have shown that the monolayer remains intact and chemically stable after exposure to elevated temperatures and repeated mechanical cycling, provided that the operational parameters do not exceed critical thresholds for desorption or molecular breakdown [2]. The desorption of the monolayer, when it occurs, follows first-order kinetics and is characterized by the loss of the entire molecular chain rather than progressive chain shortening, as observed with some non-fluorinated silanes [2].

The temporal stability of 1H,1H,2H,2H-perfluorododecyltrichlorosilane coatings has also been demonstrated in practical applications, such as injection molding tools, where the coating retained its anti-adhesive properties after hundreds of operational cycles and several months of storage [6]. This long-term stability is attributed to the strong covalent bonding between the silane head group and the substrate, as well as the inherent chemical inertness of the perfluorinated tail.

Data Table 4: Stability of Monolayer Coatings Under Cyclic Stress

| Test Condition | Duration/Cycles | Observed Degradation |

|---|---|---|

| Thermal Annealing (Vacuum) | Up to 600°C | Desorption below 300°C |

| Mechanical Cycling (Injection Molding) | >500 cycles | No significant loss of coverage |

| Ambient Storage | 7 months | No significant loss of function |

These findings underscore the suitability of 1H,1H,2H,2H-perfluorododecyltrichlorosilane for long-term surface engineering applications in microelectromechanical systems and nanoelectromechanical systems, where sustained performance under mechanical and thermal stress is essential.

GHS Hazard Statements

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive